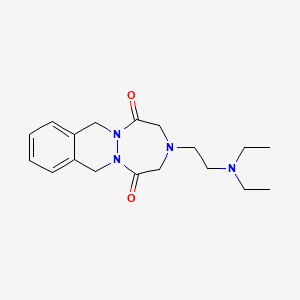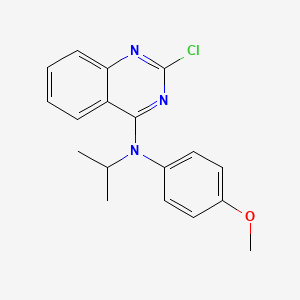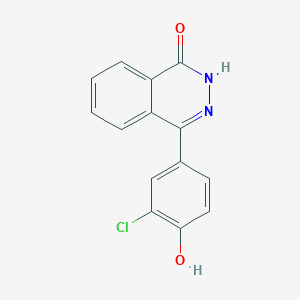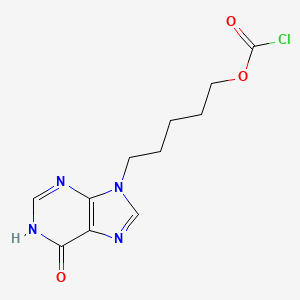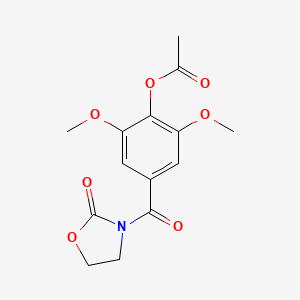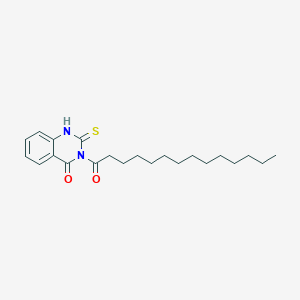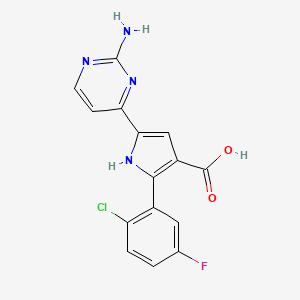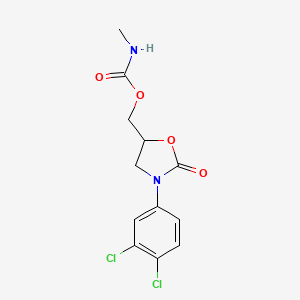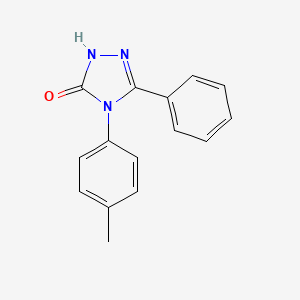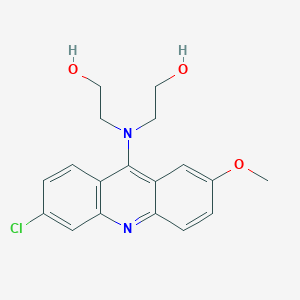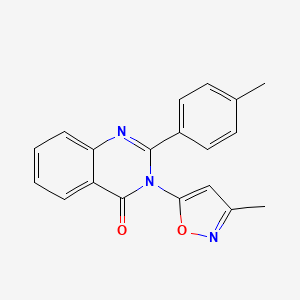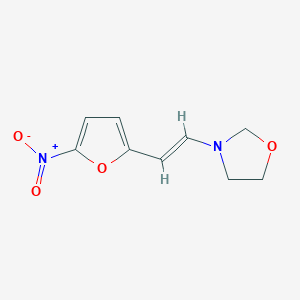
(E)-3-(2-(5-Nitrofuran-2-yl)vinyl)oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-(5-Nitrofuran-2-yl)vinyl)oxazolidine is a synthetic organic compound that features both a nitrofuran and an oxazolidine moiety. Compounds containing these functional groups are often of interest due to their potential biological activities, including antimicrobial and anticancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(5-Nitrofuran-2-yl)vinyl)oxazolidine typically involves the following steps:
Formation of the nitrofuran moiety: This can be achieved by nitration of furan derivatives.
Oxazolidine ring formation: This step involves the cyclization of an appropriate amino alcohol with a carbonyl compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(2-(5-Nitrofuran-2-yl)vinyl)oxazolidine can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The vinyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Reagents such as halogens, acids, or bases can be used depending on the desired substitution.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted oxazolidines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-3-(2-(5-Nitrofuran-2-yl)vinyl)oxazolidine can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds containing nitrofuran and oxazolidine moieties are studied for their potential antimicrobial and anticancer activities.
Medicine
In medicine, derivatives of this compound may be investigated for their therapeutic potential, particularly as antibiotics or anticancer agents.
Industry
In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (E)-3-(2-(5-Nitrofuran-2-yl)vinyl)oxazolidine would depend on its specific biological activity. For example, if it acts as an antimicrobial agent, it might inhibit bacterial protein synthesis or disrupt cell wall synthesis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrofurantoin: A well-known nitrofuran antibiotic.
Linezolid: An oxazolidinone antibiotic.
Comparison
(E)-3-(2-(5-Nitrofuran-2-yl)vinyl)oxazolidine is unique in that it combines both nitrofuran and oxazolidine moieties, which may confer a broader spectrum of biological activity compared to compounds containing only one of these functional groups.
Eigenschaften
Molekularformel |
C9H10N2O4 |
|---|---|
Molekulargewicht |
210.19 g/mol |
IUPAC-Name |
3-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,3-oxazolidine |
InChI |
InChI=1S/C9H10N2O4/c12-11(13)9-2-1-8(15-9)3-4-10-5-6-14-7-10/h1-4H,5-7H2/b4-3+ |
InChI-Schlüssel |
GBSYTOJXIBFYCK-ONEGZZNKSA-N |
Isomerische SMILES |
C1COCN1/C=C/C2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
C1COCN1C=CC2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


